molecular formula C19H12N6O2 B11509892 6'-amino-2-oxo-3'-(pyridin-3-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

6'-amino-2-oxo-3'-(pyridin-3-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B11509892
M. Wt: 356.3 g/mol
InChI Key: SWTODQDSBCYBRW-UHFFFAOYSA-N
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Description

6’-amino-2-oxo-3’-(pyridin-3-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique spirocyclic structure, which is known to impart distinct biological activities and pharmacological properties. The presence of multiple functional groups, including an amino group, a carbonitrile group, and a pyridine ring, contributes to its versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-2-oxo-3’-(pyridin-3-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Pyrano[2,3-c]pyrazole Ring: This step involves the cyclization of a suitable precursor, such as a pyrazole derivative, with an aldehyde or ketone in the presence of a base.

    Spirocyclization: The final step involves the formation of the spirocyclic structure by reacting the intermediate with a suitable reagent, such as a nitrile, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6’-amino-2-oxo-3’-(pyridin-3-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the pyridine or indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6’-amino-2-oxo-3’-(pyridin-3-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6’-amino-2-oxo-3’-(pyridin-3-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-amino-2-oxo-3’-(pyridin-3-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H12N6O2

Molecular Weight

356.3 g/mol

IUPAC Name

6'-amino-2-oxo-3'-pyridin-3-ylspiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C19H12N6O2/c20-8-12-16(21)27-17-14(15(24-25-17)10-4-3-7-22-9-10)19(12)11-5-1-2-6-13(11)23-18(19)26/h1-7,9H,21H2,(H,23,26)(H,24,25)

InChI Key

SWTODQDSBCYBRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=C(OC4=NNC(=C43)C5=CN=CC=C5)N)C#N)C(=O)N2

Origin of Product

United States

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